
Glucose ureide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucosylurea is a compound with the chemical formula C7H14N2O6 It is a derivative of glucose where the glucose molecule is bonded to a urea group
準備方法
Synthetic Routes and Reaction Conditions: D-Glucosylurea can be synthesized through the reaction of glucose with urea. One efficient method involves the use of sugar melts or solvent-free systems where simple unprotected hexoses react with urea and urea derivatives under acid catalysis. This method yields β-D-glucosylurea in high yields .
Industrial Production Methods: While specific industrial production methods for D-Glucosylurea are not extensively documented, the principles of carbohydrate chemistry and glycosylation reactions are typically applied. Industrial production would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.
化学反応の分析
Types of Reactions: D-Glucosylurea undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds.
Hydrolysis: Cleavage of glycosidic bonds under acidic conditions.
Oxidation and Reduction: Typical reactions involving the glucose moiety.
Common Reagents and Conditions:
Acid Catalysts: Used in glycosylation and hydrolysis reactions.
Oxidizing Agents: Such as nitric acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Hydrolysis Products: Glucose and urea.
Oxidation Products: Gluconic acid derivatives.
Reduction Products: Reduced forms of glucose derivatives.
科学的研究の応用
D-Glucosylurea has several applications in scientific research:
Chemistry: Used in the synthesis of glycosylated compounds and as a model compound for studying glycosylation reactions.
Biology: Investigated for its potential role in biological recognition processes and as a component in biosensors.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
作用機序
The mechanism of action of D-Glucosylurea involves its interaction with specific molecular targets, primarily through glycosylation reactions. The glucose moiety can participate in various biochemical pathways, while the urea group can form hydrogen bonds and interact with proteins and enzymes. These interactions can modulate biological processes and enhance the stability and solubility of bioactive compounds .
類似化合物との比較
D-Mannosylurea: Similar structure with mannose instead of glucose.
D-Galactosylurea: Contains galactose instead of glucose.
N-Acetyl-D-Glucosamine: A derivative of glucose with an acetyl group.
Uniqueness: D-Glucosylurea is unique due to its specific glycosylation pattern and the presence of the urea group, which imparts distinct chemical and biological properties. Its ability to form stable glycosidic bonds and participate in selective recognition processes makes it valuable in various applications .
特性
CAS番号 |
29315-87-5 |
|---|---|
分子式 |
C7H14N2O6 |
分子量 |
222.20 g/mol |
IUPAC名 |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C7H14N2O6/c8-7(14)9-6-5(13)4(12)3(11)2(1-10)15-6/h2-6,10-13H,1H2,(H3,8,9,14) |
InChIキー |
FKWQEFWENKGUGF-UHFFFAOYSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NC(=O)N)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



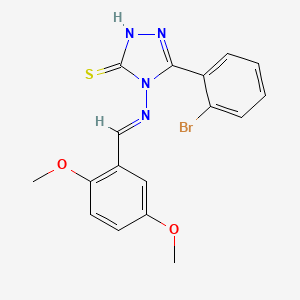
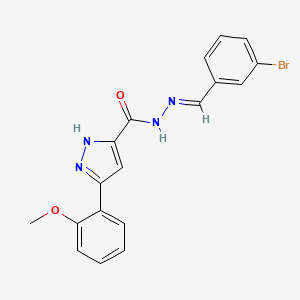
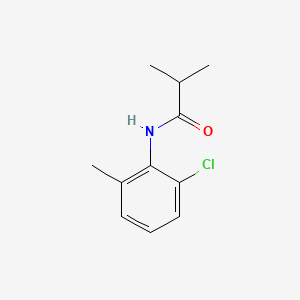
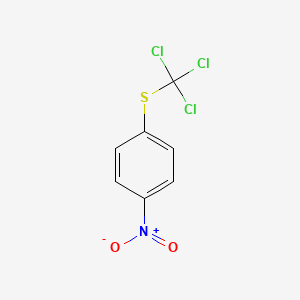



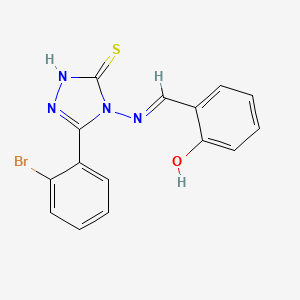

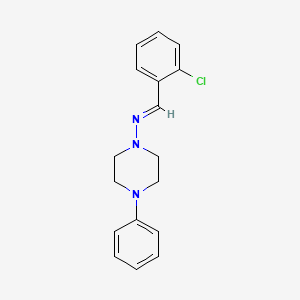


![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)
